molecular formula C12H9Cl2NOS B5853112 N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide

N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide

Cat. No. B5853112
M. Wt: 286.2 g/mol
InChI Key: MXASAEFHMSREJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide, also known as DCTA, is a small molecule organic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. The compound is synthesized through a multi-step process, which involves the reaction of 3,4-dichlorobenzyl chloride with thiophene-2-carboxylic acid, followed by the addition of ammonia.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is in the field of medicine, where N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has been shown to exhibit anti-inflammatory and anti-tumor properties. Studies have also shown that N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
In addition to its applications in medicine, N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has also been studied for its potential applications in agriculture. It has been shown to exhibit insecticidal properties against various pests, including the cotton bollworm and the diamondback moth.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide is not fully understood, but studies have shown that it exerts its biological effects by inhibiting the activity of various enzymes and receptors in the body. For example, N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. By inhibiting this enzyme, N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide can inhibit the activity of various enzymes and receptors in the body, including acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. By inhibiting these enzymes, N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide can reduce inflammation and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide in lab experiments is its relatively low cost and availability. N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide can be synthesized using relatively simple and inexpensive methods, which makes it an attractive compound for researchers who are working on a tight budget. However, one of the major limitations of using N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide. One area of research is in the development of new drugs based on the structure of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide. Researchers are exploring the potential of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide derivatives as anti-inflammatory and anti-tumor agents, as well as their potential applications in the treatment of Alzheimer's disease.
Another area of research is in the development of new insecticides based on the structure of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide. Researchers are exploring the potential of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide derivatives as environmentally friendly alternatives to traditional insecticides, which can have negative effects on the environment and human health.
Conclusion
In conclusion, N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide is a small molecule organic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. The compound is synthesized through a multi-step process, which involves the reaction of 3,4-dichlorobenzyl chloride with thiophene-2-carboxylic acid, followed by the addition of ammonia. N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research, including medicine and agriculture. It has been shown to exhibit anti-inflammatory and anti-tumor properties, as well as insecticidal properties against various pests. Further research is needed to fully understand the mechanism of action of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide and to explore its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis method of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 3,4-dichlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ammonia to yield the final product, N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide. The reaction scheme for the synthesis of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide is shown below:

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NOS/c13-9-4-3-8(6-10(9)14)7-15-12(16)11-2-1-5-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXASAEFHMSREJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorobenzyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.